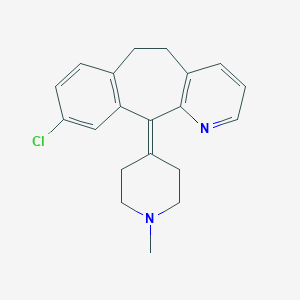

8-Dechloro-9-chloro-N-methyl Desloratadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

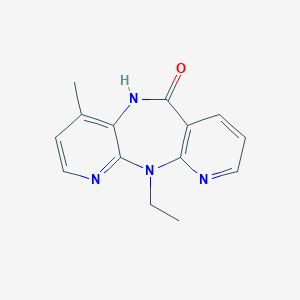

8-Dechloro-9-chloro-N-methyl Desloratadine is a Loratadine impurity . It is an isomer of N-Methyl Desloratadine with antianaphylactic and antihistaminic activity .

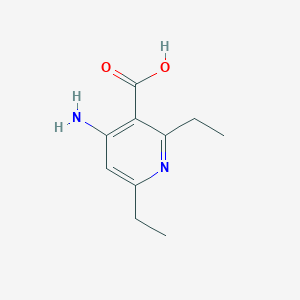

Molecular Structure Analysis

The molecular formula of 8-Dechloro-9-chloro-N-methyl Desloratadine is C20H21ClN2 . The exact mass is 310.1236763 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Dechloro-9-chloro-N-methyl Desloratadine include a molecular weight of 310.8 g/mol . The compound has a complexity of 425 and a topological polar surface area of 24.9 Ų .Aplicaciones Científicas De Investigación

Pharmacologic Profile and Applications

8-Dechloro-9-chloro-N-methyl Desloratadine, as a derivative of desloratadine, inherits the pharmacologic profile that offers notable benefits in histamine H1-receptor binding potency and H1 selectivity. Desloratadine, used in treating allergic rhinitis and chronic urticaria, demonstrates no significant adverse events even at high doses and is nonsedating, devoid of antimuscarinic effects, and exhibits novel antiallergic and anti-inflammatory properties, which might be relevant to its clinical efficacy (Henz, 2001).

Safety and Pharmacokinetics

Research on desloratadine has also touched upon its safety and pharmacokinetics, highlighting its favorable sedation profile and efficacy in treating allergic rhinitis (AR) and chronic idiopathic urticaria (CIU). Despite phenotypic polymorphism in its metabolism, increased exposure in poor metabolisers of desloratadine does not alter its safety and tolerability profile, underscoring its broad application in allergic disease treatment without significant concerns over cardiovascular safety (Prenner et al., 2006).

Environmental Persistence and Behavior

Beyond its medical applications, studies on related compounds like Dechlorane Plus (DP) have shown global ubiquity and environmental persistence, indicating a potential environmental impact. While not directly about 8-Dechloro-9-chloro-N-methyl Desloratadine, research on DP and its analogs underscores the importance of understanding the environmental behaviors of chlorinated compounds used in medical and industrial applications. These studies have confirmed DP's global presence, suggesting similar compounds may also persist and bioaccumulate, necessitating further research to assess exposures and toxicological effects (Wang et al., 2016; Sverko et al., 2011).

Anti-Inflammatory and Antiallergic Properties

The anti-inflammatory and antiallergic properties of desloratadine, from which 8-Dechloro-9-chloro-N-methyl Desloratadine is derived, have been emphasized, reflecting on its role in allergic reaction management. Histamine interaction with H1-receptors, which are suppressed by desloratadine, illustrates its mechanism in moderating immune and endothelial responses in allergic inflammation. This suppression, alongside the drug's inhibition of inflammatory mediators and cytokines, points to its significant potential in anti-inflammatory therapy (Canonica & Blaiss, 2011).

Propiedades

IUPAC Name |

14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLOLUGQOGHZRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546059 |

Source

|

| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Dechloro-9-chloro-N-methyl Desloratadine | |

CAS RN |

38092-88-5 |

Source

|

| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)

![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)